molecular formula C19H18FN3O3 B11299497 2-(2-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

2-(2-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

Cat. No.: B11299497
M. Wt: 355.4 g/mol
InChI Key: GYMXJZARBCTRAS-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential anticonvulsant properties and has been studied for its effects on the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide typically involves multiple steps. One common method starts with the preparation of 2-(2-fluorophenoxy)acetic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamine under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its effects on biological systems, particularly its anticonvulsant activity.

    Medicine: Explored as a potential therapeutic agent for the treatment of epilepsy and other neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-(2-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is not fully understood. it is believed to exert its effects by interacting with benzodiazepine receptors in the central nervous system. This interaction may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), leading to reduced neuronal excitability and anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is unique due to its specific structural features, which contribute to its distinct pharmacological profile. The presence of both the fluorophenoxy and oxadiazole moieties enhances its ability to interact with biological targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C19H18FN3O3/c1-13(25-16-10-6-5-9-15(16)20)19(24)21-12-11-17-22-18(23-26-17)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,21,24)

InChI Key

GYMXJZARBCTRAS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=NC(=NO1)C2=CC=CC=C2)OC3=CC=CC=C3F

Origin of Product

United States

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